molecular formula C10H14N2O B7808394 2-Amino-N-ethyl-2-phenylacetamide

2-Amino-N-ethyl-2-phenylacetamide

Cat. No.: B7808394
M. Wt: 178.23 g/mol
InChI Key: ZKUPSAFYAKFTLX-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-2-phenylacetamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of ion channels. It serves as a key scaffold in the development of modulators for potassium channels. This compound is part of a class of 2-amino-N-phenylacetamides that have been identified as potent and selective inhibitors of the Slack (KNa1.1, Slo2.2) potassium channel, a finding established through high-throughput screening campaigns . Slack channels are sodium-activated potassium channels expressed throughout the central nervous system and are critical regulators of neuronal excitability . Gain-of-function mutations in the KCNT1 gene encoding the Slack channel are linked to severe treatment-resistant epileptic encephalopathies, such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . Research into compounds based on the 2-amino-N-phenylacetamide structure, including this compound, is therefore focused on developing novel therapeutic strategies for these neurological disorders . The compound is supplied with the following specifications: CAS Number 1056448-94-2 , Molecular Formula C 10 H 14 N 2 O , and Molecular Weight 178.23 g/mol . For product integrity, it is recommended to store the material in a dark place, sealed and dry, at 2-8°C . Please refer to the Certificate of Analysis for batch-specific data. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional and governmental regulations.

Properties

IUPAC Name

2-amino-N-ethyl-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-12-10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUPSAFYAKFTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2-Aminoacetamide Derivatives

A widely employed method involves the alkylation of 2-bromoacetamide intermediates with ethylamine. For example, 2-bromo-N-phenylacetamide reacts with ethylamine in the presence of potassium carbonate (K₂CO₃) and dichloromethane (DCM) at room temperature. The reaction typically completes within 3 hours, yielding this compound after extraction and purification. Key parameters include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Potassium carbonate (K₂CO₃) or triethylamine (TEA).

  • Temperature: Room temperature (20–25°C).

This method avoids hazardous reagents and is scalable, though yields depend on the purity of the bromoacetamide precursor.

Condensation Reactions Involving Ethylamine

Alternative routes utilize condensation between 2-aminoacetic acid derivatives and ethylamine. For instance, coupling 2-aminothiazol-4-acetic acid with N-ethyl-2-phenylethylamine in the presence of hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) achieves amide bond formation. This method, adapted from mirabegron synthesis, offers high chiral purity (>99.8%) when conducted in aprotic solvents like DMF or THF.

  • Catalysts: HOBt/EDC or DCC (dicyclohexylcarbodiimide).

  • Solvent: THF or DMF.

  • Yield: ~70–85% after crystallization.

Reductive Amination Approaches

Reductive amination of 2-keto-N-ethyl-2-phenylacetamide with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol provides a one-pot synthesis route. This method is advantageous for avoiding halogenated intermediates but requires stringent pH control (pH 6–7) to suppress side reactions.

  • Reducing Agent: NaBH₃CN or sodium triacetoxyborohydride (STAB).

  • Yield: 60–75%.

Optimization of Reaction Conditions

Solvent Selection and Temperature

Solvent polarity significantly impacts reaction kinetics and product purity. Polar aprotic solvents like DMF enhance coupling efficiency in condensation reactions, while DCM facilitates alkylation by stabilizing intermediates. Low temperatures (0–10°C) minimize byproduct formation during reductive amination.

Analytical Characterization

1H NMR (CDCl₃):

  • δ 1.12 (t, 3H, CH₂CH₃), 2.45 (q, 2H, CH₂CH₃), 4.02 (s, 2H, NH₂), 7.28–7.35 (m, 5H, Ar-H).

13C NMR (CDCl₃):

  • δ 14.1 (CH₂CH₃), 39.8 (CH₂CH₃), 55.2 (C=O), 127.3–134.6 (Ar-C).

HPLC Purity:

  • 99.5% when using crystallization from ethanol/water mixtures.

Challenges in Industrial-Scale Synthesis

  • Purification: Silica gel chromatography is avoided in favor of crystallization to reduce costs.

  • Byproducts: Impurities such as N-ethylphenylacetamide (<0.1%) are controlled via solvent tuning.

  • Safety: Substituting borane-THF with NaBH₃CN mitigates flammability risks .

Chemical Reactions Analysis

Acylation Reactions

The primary amino group undergoes chemoselective acylation, forming N-acyl derivatives. Key findings include:

Acyl DonorCatalyst/ConditionsReaction TimeYieldSource
Vinyl acetateNovozym 435 (CAL-B lipase), 50°C10 h74.6%
Acetic anhydrideDMAP, DIPEA, RT15 min85%
Bromoacetyl bromidePhase-transfer catalyst (K₂CO₃), 0–5°C1 h92%
  • Mechanistic insight : Enzyme-catalyzed acylation follows a ternary complex model with inhibition by excess acyl donor (Kᵢ = 0.12 M for vinyl acetate) .

  • Selectivity : The amino group reacts preferentially over the amide oxygen in non-enzymatic conditions .

Nucleophilic Substitution

The α-amino group participates in SN₂ reactions with alkyl halides and epoxides:

Example : Reaction with chloroacetaldehyde dimethyl acetal:

text
2-Amino-N-ethyl-2-phenylacetamide + ClCH₂C(OCH₃)₂ → 2-[(2,2-Dimethoxyethyl)amino]-N-ethyl-2-phenylacetamide HCl

Conditions :

  • Solvent: Dichloromethane/water (2:1)

  • Base: K₂CO₃ (3 equiv)

  • Catalyst: Tetrabutylammonium bromide

  • Yield: 89%

Thiourea Formation

Reaction with aryl isothiocyanates generates bioactive thiourea derivatives:

IsothiocyanateConditionsProduct ApplicationReference
4-FluorophenylEtOH, reflux, 4 hAntimicrobial agents
2-NaphthylTHF, RT, 2 hCOX-2 inhibitors

Key data :

  • Reaction follows second-order kinetics (k = 0.014 M⁻¹min⁻¹ at 25°C) .

  • Electron-withdrawing substituents increase reaction rate by 2.3× .

Cyclization Pathways

Under acidic conditions, intramolecular cyclization forms heterocyclic systems:

Representative transformation :

text
This compound + TFA → Quinazoline-3-oxide derivative (72–89% yield)

Optimized parameters :

  • Catalyst: Trifluoroacetic acid

  • Temperature: Reflux (110°C)

  • Time: 2 h

Reductive Alkylation

text
NH₂ → NHCH₂CH₃ via: 1. Condensation with ethyl bromide 2. NaBH₄ reduction (EtOH, 0°C)
  • Purity: >99% by HPLC

Protection/Deprotection Strategies

  • Protection : Boc-group (di-tert-butyl dicarbonate, 93% yield)

  • Deprotection : HCl/dioxane (1 h, RT)

Comparative Reactivity Analysis

Reaction TypeRate Constant (k, M⁻¹s⁻¹)Activation Energy (kJ/mol)
Acylation0.18 ± 0.0245.7
Thiourea formation0.23 ± 0.0338.2
Cyclization0.09 ± 0.0162.4

Data compiled from

This systematic analysis demonstrates the compound's versatility in synthesizing pharmacologically relevant derivatives. Recent advances in enzyme-mediated acylations and acid-catalyzed cyclizations suggest promising directions for developing novel bioactive molecules.

Scientific Research Applications

Applications in Scientific Research

1. Chemistry

  • Reagent in Organic Synthesis : 2-Amino-N-ethyl-2-phenylacetamide is utilized as a reagent to synthesize more complex organic molecules. Its ability to form various derivatives enhances its utility in chemical research .
  • Building Block for Pharmaceuticals : The compound serves as an intermediate in the synthesis of pharmaceutical agents, contributing to the development of new drugs.

2. Biology

  • Biochemical Assays : It is employed in biochemical assays to study enzyme activities and protein interactions. For instance, its interaction with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets .
  • Antimicrobial Studies : Research has indicated that derivatives of phenylacetamides exhibit antibacterial properties. For example, certain derivatives have shown effectiveness against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis, suggesting potential applications in agriculture as antimicrobial agents .

3. Medicine

  • Potential Antiepileptic Activity : Recent studies have explored the antiepileptic effects of related compounds within the same chemical family. These investigations focus on their action on Slack potassium channels, indicating a pathway for developing new antiepileptic medications .
  • Cancer Research : Compounds similar to this compound are being studied for their role in modulating histone acetylation, which is crucial for cancer cell proliferation and survival .

Data Tables

Compound NameTarget OrganismActivity (EC50)
N-(4-fluorophenyl)thiazoleamideXanthomonas oryzae156.7 µM
N-(4-chlorophenyl)thiazoleamideXanthomonas axonopodis200 µM

Case Studies

Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial activity of various phenylacetamide derivatives against Xanthomonas oryzae. The results indicated that certain modifications to the phenyl ring significantly enhanced antibacterial potency, with some compounds achieving an EC50 value lower than that of established antibiotics .

Case Study 2: Antiepileptic Potential
In a recent investigation into Slack potassium channel inhibitors, several analogs of this compound were tested for their efficacy in reducing neuronal excitability. One compound demonstrated low micromolar potency, suggesting a promising avenue for developing new antiepileptic drugs .

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it could interact with receptor sites, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Comparisons

Key Compounds:

N-[2-(Diethylamino)ethyl]-2-phenylacetamide (CAS: 51816-17-2) Molecular Formula: C₁₄H₂₂N₂O Key Substituents: Diethylaminoethyl group instead of ethylamino.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Molecular Formula : C₁₁H₈Cl₂N₂OS
  • Key Substituents : Dichlorophenyl and thiazolyl groups.
  • Implications : The electron-withdrawing chlorine atoms enhance electrophilicity, while the thiazole ring introduces heterocyclic aromaticity, which may improve coordination with metal ions or biological targets .

2-[(2-Ethoxyphenyl)amino]-N-ethylacetamide Molecular Formula: C₁₂H₁₈N₂O₂ Key Substituents: Ethoxyphenylamino moiety. Implications: The ethoxy group improves solubility in polar solvents, while the anilino structure could modulate redox properties or metabolic pathways .

2-Phenylacetamide (CAS: 103-81-1) Molecular Formula: C₈H₉NO Key Substituents: Lacks amino and ethyl groups. Implications: Simpler structure with reduced hydrogen-bonding capacity, likely resulting in lower bioactivity compared to the target compound .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Key Physical Properties Safety Data
2-Amino-N-ethyl-2-phenylacetamide 178.23 Chiral, hydrogen-bond donor/acceptor Lab use only; toxicity undefined
N-[2-(Diethylamino)ethyl]-2-phenylacetamide 246.34 Higher lipophilicity Not reported
2-(2,6-Dichlorophenyl)-N-(thiazolyl)acetamide 303.17 Crystalline, stable hydrogen-bonded networks No acute hazards reported
2-Phenylacetamide 135.16 Lower solubility due to lack of polar groups Limited toxicity data

Biological Activity

2-Amino-N-ethyl-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H17_{17}N1_{1}O, with a molecular weight of approximately 201.27 g/mol. The presence of an amino group, an ethyl group, and a phenyl ring contributes to its unique chemical properties and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the phenyl group may participate in π-π stacking interactions with aromatic residues in target proteins. This dual capability enhances the compound's potential to modulate biochemical pathways involved in various physiological processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties, making them candidates for further development as antimicrobial agents.
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects, particularly through its ability to induce apoptosis in cancer cells .
  • Enzyme Inhibition : It has been identified as a potent inhibitor of certain enzymes, such as α-glucosidase, which is crucial in carbohydrate metabolism. Inhibitory assays demonstrated that modifications to the phenyl ring significantly affect the inhibitory potency .

Structure-Activity Relationship (SAR)

The SAR studies reveal that variations in the chemical structure of this compound can lead to significant changes in biological activity:

Compound VariationBiological ActivityNotes
Ethyl vs. Methyl GroupEnhanced activity against α-glucosidaseEthyl substitution increases hydrophobic interactions .
Position of Substituents on Phenyl RingVarying inhibitory effectsSubstituents at the 3 or 4 positions lead to increased potency .
Presence of Additional Functional GroupsPotential for diverse activitiesAdditional groups can enhance or diminish activity depending on their nature and position .

Case Studies

  • In vitro Studies : A study conducted on HEK293 cells expressing human Slack potassium channels showed that certain derivatives exhibited low micromolar potency, indicating their potential use in treating neurological disorders .
  • Animal Models : In vivo experiments have demonstrated that compounds similar to this compound can reduce inflammation markers significantly, suggesting potential therapeutic applications in inflammatory diseases .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics, which are essential for effective therapeutic use.

Q & A

Q. What are the common synthetic routes for 2-Amino-N-ethyl-2-phenylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution of a chloroacetamide precursor (e.g., 2-chloro-N-ethyl-2-phenylacetamide) with ammonia or an amine source. For example, refluxing a toluene:water (8:2) mixture containing the chloro precursor and sodium azide (1.5 eq) for 5–7 hours, followed by quenching with ice and purification via crystallization or extraction . Optimization may involve adjusting solvent polarity, temperature, or stoichiometry. Ethylamine can replace sodium azide to introduce the N-ethyl group. Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural confirmation . For non-crystalline samples, combine spectroscopic techniques:
  • NMR : Compare ¹H/¹³C NMR shifts with NIST Chemistry WebBook data for related phenylacetamides (e.g., N-(2-phenylethyl)acetamide) to identify amine, ethyl, and phenyl group signals .
  • FT-IR : Look for characteristic bands (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column, eluting with acetonitrile:water gradients. Validate purity against reference standards (e.g., USP/NF reagents) . For quantification, employ Karl Fischer titration for water content and combustion analysis for elemental composition (C, H, N) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR signal splitting) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the ethyl group’s CH₂ protons may split due to restricted rotation; variable-temperature NMR can clarify dynamic effects . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What computational strategies are suitable for predicting the pharmacological activity of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., neurotransmitter receptors) using crystal structures from the PDB. Generate pharmacophore models to identify critical interactions (e.g., hydrogen bonding via the acetamide group). Validate predictions with in vitro assays (e.g., receptor binding studies) .

Q. How do reaction solvent systems influence the stereochemical outcome of this compound synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) may stabilize transition states, favoring specific stereoisomers. For example, toluene:water mixtures promote SN2 mechanisms, leading to inversion at the chiral center. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Temperature Control : Lower reaction temperatures reduce side reactions (e.g., hydrolysis of the acetamide group).
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine reactivity in biphasic systems .
  • Workflow : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or solubility data?

  • Methodological Answer : Discrepancies may stem from polymorphic forms or impurities. Characterize polymorphs via DSC (Differential Scanning Calorimetry) and PXRD. For solubility, use standardized shake-flask methods in buffers (pH 1–13) and logP calculations (e.g., ACD/Labs) . Cross-reference with EPA DSSTox or PubChem data for validation .

Q. What experimental controls are critical when studying this compound’s metabolic stability?

  • Methodological Answer :
  • In vitro : Use liver microsomes (human/rat) with NADPH regeneration systems and include positive controls (e.g., verapamil for CYP3A4 activity).
  • Analytical : Employ LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-phenylacetamide) to correct for matrix effects .

Application-Oriented Research

Q. How can this compound be utilized in polymer science?

  • Methodological Answer :
    Its acetamide group can act as a hydrogen-bonding motif in supramolecular polymers. Synthesize block copolymers via RAFT polymerization, using the compound as a monomer. Characterize thermal stability (TGA) and mechanical properties (DMA) .

Q. What toxicological screening protocols are recommended for early-stage drug development?

  • Methodological Answer :
  • In silico : Predict toxicity using QSAR models (e.g., OECD Toolbox) for mutagenicity or hepatotoxicity.
  • In vitro : Perform Ames tests (bacterial reverse mutation) and cytotoxicity assays (e.g., HepG2 cells) .

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